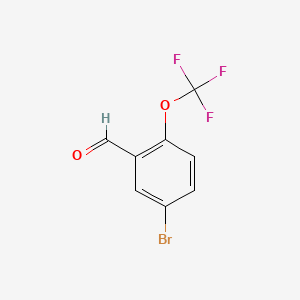

5-Bromo-2-(trifluoromethoxy)benzaldehyde

Beschreibung

Significance of Halogenated and Trifluoromethoxy Moieties in Advanced Organic Synthesis

Halogenated derivatives of benzaldehyde (B42025) are prized as versatile intermediates across various industries. mdpi.com The presence of a halogen, such as bromine, significantly influences the compound's chemical and physical properties. mdpi.com This substitution increases the reactivity of the molecule, making these compounds valuable for synthesizing active pharmaceutical ingredients (APIs), pesticides, dyes, and pigments. mdpi.com

Halogenated organic compounds are crucial synthetic building blocks for a wide range of transformations, including cross-coupling reactions and nucleophilic substitutions. nih.gov The carbon-bromine bond, for instance, is a key site for forming new carbon-carbon bonds through reactions like the Suzuki or Heck couplings, enabling the construction of complex molecular architectures. Bromination is often a critical step toward creating Grignard reagents, which are fundamental in organic synthesis for building C-C bonds. mt.com

The trifluoromethoxy group (-OCF₃) is of increasing importance in pharmaceutical and agrochemical research. mdpi.comnih.gov Often termed a "super-halogen," its electronic properties are similar to those of a halogen atom. nih.gov The incorporation of a trifluoromethoxy group into a molecule can significantly enhance its metabolic stability and lipophilicity, which in turn can improve its in vivo uptake and transport. mdpi.comnih.gov This group is more lipophilic and electron-withdrawing than its methoxy (B1213986) (-OCH₃) counterpart. nih.gov These characteristics can lead to improved pharmacokinetic profiles and stronger binding interactions with biological targets, critical factors in drug design. mdpi.comnih.gov

Table 2: Comparison of Physicochemical Properties of Selected Functional Groups

| Functional Group | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity (Hansch π value) |

|---|---|---|---|

| -H (Hydrogen) | 1.20 | 2.20 | 0.00 |

| -CH₃ (Methyl) | 2.00 | 2.55 (Carbon) | +0.50 |

| -Cl (Chlorine) | 1.75 | 3.16 | +0.71 |

| -CF₃ (Trifluoromethyl) | 2.70 | ~3.4 (Group) | +0.88 |

| -OCF₃ (Trifluoromethoxy) | - | ~3.7 (Group) | +1.04 |

This table compiles typical values to illustrate relative properties discussed in the text. mdpi.comnih.govwikipedia.org

Foundational Role of Benzaldehyde Derivatives as Versatile Synthetic Intermediates

Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis. ncert.nic.inacs.org Their importance lies in the reactivity of the aldehyde functional group, which makes them privileged starting materials for a vast array of chemical transformations. acs.orgacs.org The carbonyl carbon in an aldehyde is electrophilic, making it a prime target for nucleophilic addition reactions—a cornerstone of synthetic chemistry. ncert.nic.in

This high reactivity allows aldehydes to be converted into a wide range of other functional groups and molecular structures. ncert.nic.inacs.org For instance, they readily react with hydrogen cyanide to form cyanohydrins, which are themselves useful synthetic intermediates. ncert.nic.in They are also key precursors in the synthesis of α,β-unsaturated ketones, such as chalcones, which are important in medicinal chemistry. acs.org

The versatility of benzaldehyde derivatives extends to their use as precursors for synthesizing complex molecules, including pharmaceuticals, fragrances, and dyes. ontosight.ai Advanced synthetic methods have been developed to create highly functionalized benzaldehydes, which can then be used in multi-step syntheses. acs.orgacs.org Their utility is so significant that they are also employed in the synthesis of radiolabeled compounds for applications like Positron Emission Tomography (PET) tracers, which are vital for medical imaging. acs.orgacs.org

Eigenschaften

IUPAC Name |

5-bromo-2-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEWLWBZTHFCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650253 | |

| Record name | 5-Bromo-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923281-52-1 | |

| Record name | 5-Bromo-2-(trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 923281-52-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis Methodologies of 5 Bromo 2 Trifluoromethoxy Benzaldehyde

Established Synthetic Pathways via Aromatic Bromination Reactions

The most direct and established route to 5-Bromo-2-(trifluoromethoxy)benzaldehyde involves the electrophilic aromatic substitution of a suitable precursor, namely 2-(trifluoromethoxy)benzaldehyde (B1351065). This approach leverages the directing effects of the substituents on the aromatic ring to achieve the desired regioselectivity.

The synthesis of this compound is predicated on the regioselective bromination of its precursor, 2-(trifluoromethoxy)benzaldehyde. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the trifluoromethoxy (-OCF₃) and aldehyde (-CHO) groups already present on the benzene (B151609) ring.

The trifluoromethoxy group, despite the electron-withdrawing nature of the CF₃ moiety, possesses lone pairs on the oxygen atom that can be donated to the aromatic ring through resonance. This makes the -OCF₃ group an ortho, para-director, albeit a deactivating one. beilstein-journals.orgreddit.com Conversely, the aldehyde group is a meta-director due to its electron-withdrawing resonance and inductive effects.

In the case of 2-(trifluoromethoxy)benzaldehyde, the directing effects of the two substituents must be considered. The trifluoromethoxy group at position 2 directs incoming electrophiles to the ortho (position 3) and para (position 5) positions. The aldehyde group at position 1 directs to the meta (positions 3 and 5) positions. Since both groups direct to position 5, this position is electronically favored for electrophilic attack. Position 3 is also activated by both groups, but position 5 is generally preferred, leading to the formation of this compound as the major product. This regioselectivity is crucial for an efficient synthesis. mdpi.comnih.gov

A similar regioselectivity is observed in the bromination of analogous compounds. For instance, the bromination of 2-hydroxy-3-(trifluoromethyl)benzaldehyde (B1586021) yields the 5-bromo derivative, highlighting the strong directing influence to the position para to the activating group. evitachem.com

The choice of brominating agent and reaction conditions is critical for optimizing the yield and purity of this compound. While molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often the reagent of choice for aromatic brominations due to its ease of handling and its ability to provide a low, steady concentration of bromine, which can help to minimize side reactions. evitachem.com

For the bromination of deactivated aromatic rings, a catalyst is often required. Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) or zinc bromide (ZnBr₂) can be employed to polarize the brominating agent and increase its electrophilicity. google.com The reaction is typically carried out in an inert solvent, such as a chlorinated hydrocarbon or a polar aprotic solvent.

An example of optimized conditions for a similar transformation, the synthesis of 2-fluoro-5-bromobenzaldehyde, involves reacting 2-fluorobenzaldehyde (B47322) with NBS in the presence of anhydrous aluminum trichloride in a solvent like concentrated sulfuric acid or dichloroethane. google.com By analogy, a plausible set of conditions for the synthesis of this compound is presented in the table below.

| Parameter | Condition | Purpose |

| Precursor | 2-(trifluoromethoxy)benzaldehyde | The starting material for the bromination reaction. |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a source of electrophilic bromine. |

| Catalyst | Anhydrous Aluminum Trichloride (AlCl₃) | Activates the brominating agent. |

| Solvent | Dichloroethane | Provides a medium for the reaction. |

| Temperature | 0-60 °C | To control the reaction rate and minimize byproducts. |

| Reaction Time | 3-8 hours | To ensure complete conversion of the starting material. |

This is an interactive data table based on analogous chemical transformations. The conditions would require experimental optimization for the specific synthesis of this compound.

Exploration of Alternative and Emerging Synthetic Routes for Trifluoromethoxy-Substituted Aromatic Aldehydes

While direct bromination is a primary strategy, other synthetic methodologies are emerging for the synthesis of trifluoromethoxy-substituted aromatic aldehydes. These routes may offer advantages in terms of substrate scope, functional group tolerance, or milder reaction conditions.

One such approach involves the introduction of the trifluoromethoxy group at a later stage of the synthesis. For example, a bromo-substituted aromatic aldehyde could be subjected to a trifluoromethoxylation reaction. Recent advances have led to the development of new reagents for trifluoromethoxylation, although their application to complex aldehydes can be challenging. beilstein-journals.org

Another strategy could involve the construction of the aromatic ring with the desired substitution pattern already in place. This might be achieved through cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions. For instance, a suitably functionalized precursor could be cyclized to form the trifluoromethoxy-substituted benzene ring. nsf.gov

Furthermore, the development of novel catalytic systems is a key area of research. Transition metal-catalyzed C-H activation and functionalization reactions are becoming increasingly powerful tools for the synthesis of complex aromatic compounds and could potentially be applied to the synthesis of this compound or its precursors. google.com

Mechanistic Studies of Bromination Processes Leading to the Compound

The synthesis of this compound via electrophilic aromatic bromination proceeds through a well-established mechanism. The reaction is initiated by the generation of a strong electrophile, typically a bromonium ion (Br⁺) or a polarized bromine molecule, which is facilitated by a Lewis acid catalyst. umass.edu

The electrophile then attacks the π-electron system of the 2-(trifluoromethoxy)benzaldehyde ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. umass.edu The stability of this intermediate is influenced by the substituents on the ring. The trifluoromethoxy group at position 2 and the aldehyde group at position 1 both influence the distribution of positive charge in the arenium ion.

The attack at the 5-position (para to the trifluoromethoxy group and meta to the aldehyde group) results in a particularly stable arenium ion, as the positive charge can be delocalized onto the oxygen atom of the trifluoromethoxy group through resonance, without placing a positive charge adjacent to the electron-withdrawing aldehyde group. This stabilization of the transition state leading to the 5-bromo isomer is the primary reason for the observed regioselectivity. nih.gov

In the final step of the mechanism, a base (which can be the counter-ion of the catalyst or another species in the reaction mixture) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product, this compound. umass.edu

Green Chemistry Principles in the Synthesis of Bromo-Trifluoromethoxy Aromatic Systems

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, safer, and more efficient. In the context of synthesizing bromo-trifluoromethoxy aromatic systems, several green chemistry principles can be applied.

One key principle is the use of safer solvents. Traditional bromination reactions often employ chlorinated solvents, which are toxic and environmentally persistent. The development of reactions in greener solvents, such as water, ionic liquids, or even solvent-free conditions, is a major goal.

Another principle is the use of catalysts to improve reaction efficiency and reduce waste. The use of solid acid catalysts, such as zeolites, in aromatic bromination can offer advantages in terms of catalyst recyclability and ease of separation from the reaction mixture. rsc.org

Atom economy is another important consideration. Reagents like NBS are advantageous over molecular bromine in some respects, but the succinimide (B58015) byproduct is still generated. The development of catalytic systems that use bromide salts as the bromine source with an in-situ oxidation would be a greener alternative.

Furthermore, the development of biocatalytic methods for halogenation is an emerging area of green chemistry. While not yet widely applied to complex aromatic aldehydes, enzymatic halogenation could offer a highly selective and environmentally benign route to these compounds in the future. acs.org

Comprehensive Analysis of Chemical Reactivity and Transformative Potential

Reactions of the Aldehyde Functional Group

The aldehyde moiety in 5-Bromo-2-(trifluoromethoxy)benzaldehyde is a focal point for a variety of chemical transformations, including oxidation, reduction, and condensation reactions. These reactions allow for the conversion of the aldehyde into other important functional groups, thereby expanding the synthetic utility of the parent molecule.

Oxidative Transformations to Carboxylic Acid Derivatives

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-Bromo-2-(trifluoromethoxy)benzoic acid. This transformation is a fundamental reaction in organic synthesis and can be achieved using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3), and milder reagents like N-bromosuccinimide (NBS). The resulting carboxylic acid is a valuable intermediate for the synthesis of esters, amides, and other acid derivatives. The presence of the electron-withdrawing trifluoromethoxy group can influence the reactivity of the aromatic ring, but the oxidation of the aldehyde is generally a high-yielding and straightforward process.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Potassium Permanganate (KMnO4) | 5-Bromo-2-(trifluoromethoxy)benzoic acid | Oxidation |

| This compound | Chromium Trioxide (CrO3) | 5-Bromo-2-(trifluoromethoxy)benzoic acid | Oxidation |

| This compound | N-Bromosuccinimide (NBS) | 5-Bromo-2-(trifluoromethoxy)benzoic acid | Oxidation |

Reductive Transformations to Alcohol Derivatives

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (5-Bromo-2-(trifluoromethoxy)phenyl)methanol. This transformation is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this purpose due to its selectivity for aldehydes and ketones over other functional groups like esters. masterorganicchemistry.commasterorganicchemistry.com The reaction is generally carried out in alcoholic solvents, such as methanol (B129727) or ethanol, and proceeds with high efficiency to afford the desired benzyl (B1604629) alcohol derivative. More powerful reducing agents like lithium aluminum hydride (LiAlH4) can also be employed. This reductive transformation provides a route to a different class of compounds with altered physical and chemical properties.

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH4) | (5-Bromo-2-(trifluoromethoxy)phenyl)methanol | Reduction |

| This compound | Lithium Aluminum Hydride (LiAlH4) | (5-Bromo-2-(trifluoromethoxy)phenyl)methanol | Reduction |

Condensation Reactions, including Schiff Base Formation

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.govresearchgate.netresearchgate.netinternationaljournalcorner.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. The reaction is often catalyzed by a small amount of acid. The resulting Schiff bases are versatile intermediates in their own right and can be used in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. The electronic nature of the substituents on the aniline (B41778) partner can influence the rate and equilibrium of the reaction.

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

|---|---|---|---|

| This compound | Primary Amine (e.g., Aniline) | Schiff Base (Imine) | Condensation |

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring of this compound is a key handle for a variety of substitution and cross-coupling reactions, enabling the introduction of diverse functionalities at this position.

Nucleophilic Aromatic Substitution (SNAr) with Diverse Nucleophiles

While nucleophilic aromatic substitution (SNAr) is generally less facile on electron-rich aromatic rings, the presence of the electron-withdrawing trifluoromethoxy group can activate the ring towards nucleophilic attack, particularly at the position ortho and para to it. However, the bromine atom itself is a leaving group in such reactions. The reaction typically proceeds via a Meisenheimer complex intermediate. A wide range of nucleophiles, including alkoxides, thiolates, and amines, can potentially displace the bromide ion under suitable reaction conditions, which often involve high temperatures and the use of a strong base. The viability and regioselectivity of SNAr reactions on this specific substrate would be highly dependent on the nature of the incoming nucleophile and the precise reaction conditions employed.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

The bromine substituent on this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a new C-C bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The Suzuki-Miyaura coupling is known for its broad functional group tolerance, making it a highly versatile method for the synthesis of biaryl compounds and other complex architectures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. Similar to the Suzuki coupling, this reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are important structural motifs in many pharmaceuticals and functional materials.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reaction Type |

|---|---|---|---|---|

| This compound | Arylboronic Acid | Palladium Catalyst + Ligand + Base | Biaryl Compound | Suzuki-Miyaura Coupling |

| This compound | Primary/Secondary Amine | Palladium Catalyst + Ligand + Base | Arylamine | Buchwald-Hartwig Amination |

Stability and Reactivity Considerations of the Trifluoromethoxy Group within the Aromatic System

The trifluoromethoxy (-OCF₃) group is a unique substituent that imparts significant and distinct electronic and physical properties to an aromatic system like that of this compound. Its stability and reactivity are governed by a combination of strong inductive effects and moderate resonance contributions, which differ substantially from its non-fluorinated analogue, the methoxy (B1213986) group (-OCH₃).

Electronic and Steric Profile: The primary characteristic of the -OCF₃ group is its powerful electron-withdrawing nature, which arises from the high electronegativity of the three fluorine atoms. This creates a strong inductive effect (σ-inductive effect) that pulls electron density away from the aromatic ring through the oxygen atom. researchgate.net Unlike the methoxy group, where the oxygen's lone pairs strongly donate electron density into the ring via resonance (a π-donating effect), this effect is significantly diminished in the trifluoromethoxy group. The electron-withdrawing fluorine atoms contract the oxygen lone pair orbitals, leading to poorer overlap with the aromatic π-system. researchgate.net Consequently, the inductive withdrawal overwhelmingly dominates the weakened resonance donation. This dual nature leads to the -OCF₃ group being classified as a strong deactivating group for electrophilic aromatic substitution, while still acting as an ortho, para-director due to the residual lone pair resonance.

In the specific case of this compound, the aromatic ring is heavily influenced by three substituents. The trifluoromethoxy and aldehyde groups are both strongly deactivating and electron-withdrawing, while the bromine atom is deactivating but ortho, para-directing. This combination renders the aromatic ring electron-deficient and less susceptible to electrophilic attack.

Influence on Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule. The Hansch hydrophobicity parameter (π) for -OCF₃ is +1.04, which is substantially higher than that for a methoxy group (-0.02), a bromine atom (+0.86), or even a trifluoromethyl group (+0.88). researchgate.net This property is crucial in medicinal chemistry and agrochemistry for modulating a molecule's ability to cross biological membranes. researchgate.net

| Substituent | Hansch π Value | Hammett Sigma (σp) | Nature |

|---|---|---|---|

| -H | 0.00 | 0.00 | Neutral |

| -OCH₃ | -0.02 | -0.27 | Strongly Donating (Resonance) |

| -Br | 0.86 | 0.23 | Withdrawing (Inductive), Weakly Donating (Resonance) |

| -CF₃ | 0.88 | 0.54 | Strongly Withdrawing (Inductive) |

| -OCF₃ | 1.04 | 0.35 | Strongly Withdrawing (Inductive), Weakly Donating (Resonance) |

| -CHO | -0.65 | 0.42 | Strongly Withdrawing (Inductive & Resonance) |

Detailed Mechanistic Investigations of Key Transformative Reactions

The structure of this compound possesses two primary reactive sites for transformative reactions: the carbon-bromine bond and the aldehyde functional group. The electron-deficient nature of the aromatic ring significantly influences the mechanisms of these transformations.

Suzuki-Miyaura Cross-Coupling at the C-Br Bond: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. Given that the aromatic ring is substituted with strongly electron-withdrawing -OCF₃ and -CHO groups, it is considered an "electron-deficient" aryl bromide, which enhances its reactivity in the key step of the catalytic cycle. libretexts.org

The widely accepted mechanism proceeds as follows libretexts.org:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex (often generated in situ). The electron-deficient nature of the 5-Bromo-2-(trifluoromethoxy)phenyl ring facilitates this step, as it makes the carbon atom of the C-Br bond more electrophilic and susceptible to attack by the electron-rich Pd(0) center. This forms a square planar Pd(II) intermediate.

Transmetalation: An organoborane reagent (e.g., a phenylboronic acid), activated by a base (like Na₂CO₃ or Cs₂CO₃), undergoes transmetalation with the Pd(II) complex. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center, displacing the bromide ligand.

Reductive Elimination: The final step is the reductive elimination from the resulting diorganopalladium(II) complex. The two organic ligands (the aryl group from the starting material and the group from the boronic acid) couple, forming the new biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Wittig Reaction at the Aldehyde Group: The aldehyde functionality readily undergoes olefination via the Wittig reaction to form an alkene. This reaction involves a phosphonium (B103445) ylide (Wittig reagent).

The mechanism is generally understood to proceed through a concerted [2+2] cycloaddition pathway organic-chemistry.orgmasterorganicchemistry.com:

Nucleophilic Attack and Cycloaddition: The nucleophilic carbon of the phosphonium ylide attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025). Simultaneously, the carbonyl oxygen attacks the positively charged phosphorus atom. This forms a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.org

Cycloreversion: The oxaphosphetane intermediate is unstable and rapidly collapses in an irreversible cycloreversion step. This fragmentation breaks the C-P and C-O bonds, forming a very stable phosphorus-oxygen double bond (in triphenylphosphine (B44618) oxide) and the new carbon-carbon double bond of the alkene product. The formation of the highly stable P=O bond is the primary driving force for the reaction. dalalinstitute.com The stereoselectivity (E vs. Z alkene formation) is influenced by the nature of the ylide and the substituents on the aldehyde, with ortho-substituents like the -OCF₃ group potentially exerting steric influence on the approach of the ylide. researchgate.net

Knoevenagel Condensation: The Knoevenagel condensation is another key transformation of the aldehyde group, involving reaction with an active methylene (B1212753) compound (e.g., malononitrile (B47326) or diethyl malonate) in the presence of a weak base (like piperidine (B6355638) or pyridine). tandfonline.com

The mechanism can vary depending on the catalyst but generally involves these steps acs.org:

Enolate Formation: The basic catalyst deprotonates the active methylene compound, creating a highly nucleophilic enolate ion.

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of this compound. The electron-withdrawing groups on the aromatic ring increase the electrophilicity of the carbonyl carbon, facilitating this attack. This step forms a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by the conjugate acid of the catalyst or another proton source, yielding an aldol-type addition product.

Dehydration: Under the reaction conditions, this aldol (B89426) intermediate readily undergoes dehydration (elimination of a water molecule). The base removes a proton from the carbon that originally bore the active methylene group, and the resulting carbanion eliminates the hydroxyl group from the adjacent carbon, forming the final α,β-unsaturated product.

Design and Synthesis of Advanced Derivatives and Analogs

Development of Biologically Active Scaffolds and Lead Compounds

The pursuit of novel therapeutic and crop protection agents frequently relies on the use of specialized chemical intermediates that can be elaborated into diverse molecular scaffolds. 5-Bromo-2-(trifluoromethoxy)benzaldehyde serves as a key precursor in this context, with its trifluoromethoxy group often contributing to improved metabolic stability and bioavailability in the resulting bioactive compounds. chemimpex.com

The aldehyde and bromo functionalities of this compound are primary sites for derivatization to generate precursors for pharmaceutically active molecules. The aldehyde group readily participates in condensation reactions, while the bromo group is an excellent handle for carbon-carbon and carbon-heteroatom bond formation.

Key derivatization strategies include:

Schiff Base Formation: Condensation of the aldehyde with primary amines yields imines (Schiff bases), which are important intermediates for the synthesis of various heterocyclic compounds and ligands for metal complexes with potential antibacterial or anticancer activities.

Reductive Amination: The conversion of the aldehyde to an amine via an imine intermediate provides a pathway to a wide range of substituted benzylamines, a common motif in drug molecules.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into alkenes, allowing for chain extension and the introduction of diverse substituents.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is readily employed in reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. These methods are powerful tools for constructing complex biaryl structures, introducing alkynyl groups, or forming carbon-nitrogen bonds, which are prevalent in many pharmaceutical agents. The presence of halogens like bromine in a scaffold has been shown to enhance the antimicrobial potential of some synthesized compounds. mdpi.com

| Derivatization Strategy | Reacting Functional Group | Reagents/Conditions | Resulting Moiety | Potential Pharmaceutical Application |

|---|---|---|---|---|

| Schiff Base Condensation | Aldehyde | Primary Amine (R-NH₂) | Imine (Schiff Base) | Precursor for heterocycles, antibacterial agents |

| Grignard Reaction | Aldehyde | Grignard Reagent (R-MgBr) | Secondary Alcohol | Intermediate for various functional scaffolds |

| Suzuki Coupling | Bromo | Boronic Acid (R-B(OH)₂), Pd catalyst | Biphenyl Derivative | Scaffolds for kinase inhibitors, GPCR ligands |

| Sonogashira Coupling | Bromo | Terminal Alkyne (R-C≡CH), Pd/Cu catalyst | Alkynylarene | Anticancer agents, molecular probes |

| Buchwald-Hartwig Amination | Bromo | Amine (R₂NH), Pd catalyst | N-Aryl Amine | Core structure in numerous CNS-active drugs |

In agrochemical research, the introduction of fluorine-containing groups, such as trifluoromethoxy, is a well-established strategy to enhance the efficacy, stability, and selectivity of active ingredients. This compound is an important intermediate for synthesizing new potential herbicides, fungicides, and insecticides. Derivatization strategies similar to those in pharmaceutical synthesis are employed to create libraries of novel compounds for screening. For instance, the synthesis of pyrazole- or triazole-containing structures via condensation and cyclization reactions can lead to potent fungicidal or herbicidal agents.

Synthesis of Complex Organic Architectures Incorporating the this compound Moiety

The compound serves as a foundational element for building larger, more intricate molecular structures. Its distinct functional groups allow for sequential or one-pot multicomponent reactions, which are efficient methods for generating molecular complexity. mdpi.com For example, the aldehyde can participate in a three-component reaction with an amine and a mercaptoacetic acid to form thiazolidinone rings, a scaffold known for a range of biological activities. mdpi.com Similarly, its derivatives can be used in domino reactions, where a single synthetic operation triggers a cascade of bond-forming events to rapidly construct complex polycyclic systems. researchgate.net

Structure-Guided Design and Synthesis of Novel Chemical Entities

Modern drug and pesticide discovery often employs a structure-guided design approach, where knowledge of a biological target's three-dimensional structure is used to design potent and selective inhibitors. Derivatives of this compound can be designed to fit into the active sites of specific enzymes or receptors. Computational modeling can predict how modifications to the core scaffold will affect binding affinity. For example, the bromo position can be used as an attachment point for groups that can interact with specific pockets within a target protein, while the trifluoromethoxy group can be positioned to enhance hydrophobic interactions or block metabolic degradation. This rational design process, which has been successfully used to develop inhibitors for targets like mitotic kinase monopolar spindle 1 (MPS1), can be applied to scaffolds derived from this benzaldehyde (B42025). vensel.org

Strategies for Functional Group Interconversion and Further Derivatization

The chemical versatility of this compound is further enhanced by the numerous possible interconversions of its primary functional groups. These transformations open up additional pathways for derivatization beyond direct reactions.

Aldehyde Group Interconversions:

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent. The resulting benzoic acid derivative is a versatile intermediate for amide bond formation or esterification.

Reduction: Selective reduction of the aldehyde to a primary alcohol can be achieved with reducing agents such as sodium borohydride (B1222165) (NaBH₄). This alcohol can then be converted into a better leaving group (e.g., a tosylate or mesylate) for subsequent nucleophilic substitution reactions. vanderbilt.edu

Cannizzaro Reaction: Under strong basic conditions, the aldehyde can undergo disproportionation to yield the corresponding alcohol and carboxylic acid.

Bromo Group Interconversions:

Lithiation: The bromo group can be exchanged for a lithium atom using an organolithium reagent like n-butyllithium, forming a highly reactive aryllithium species. This intermediate can then react with a wide range of electrophiles to introduce new functional groups.

Grignard Formation: Reaction with magnesium metal converts the aryl bromide into a Grignard reagent, another powerful nucleophile for forming new carbon-carbon bonds.

Finkelstein Reaction: While less common for aryl bromides than alkyl bromides, under specific catalytic conditions, the bromo group could potentially be exchanged for another halogen. vanderbilt.edu

| Original Functional Group | Transformation | Typical Reagents | New Functional Group |

|---|---|---|---|

| Aldehyde (-CHO) | Oxidation | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | Reduction | NaBH₄, LiAlH₄ | Primary Alcohol (-CH₂OH) |

| Aldehyde (-CHO) | Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |

| Bromo (-Br) | Lithium-Halogen Exchange | n-BuLi, t-BuLi | Aryllithium (-Li) |

| Bromo (-Br) | Grignard Formation | Mg, THF | Aryl Grignard (-MgBr) |

| Bromo (-Br) | Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄ | Aryl (-Ar) |

Applications in Pharmaceutical and Medicinal Chemistry Research

Utilization in Contemporary Drug Discovery and Development Programs

The structural motifs present in 5-Bromo-2-(trifluoromethoxy)benzaldehyde are frequently incorporated into modern drug discovery programs. The presence of fluorine, in particular, is a common strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability and bioavailability.

This compound serves as a versatile starting material for the synthesis of various potential drug candidates. thermofisher.com The aldehyde functional group provides a reactive site for constructing larger, more complex molecules through reactions like condensation, oxidation, or the formation of Schiff bases.

The synthesis of novel compounds often involves multi-step procedures where halogenated benzaldehydes are key intermediates. For example, research into new anticancer agents has involved the synthesis of complex benzofuran-triazole hybrids, a process that relies on substituted benzaldehyde (B42025) precursors. researchgate.net Similarly, compounds like 2-bromo-5-fluorobenzaldehyde (B45324) have been used in Claisen-Schmidt condensation reactions to produce α,β-unsaturated carbonyl compounds, which are then evaluated for their biological activities. nih.gov These synthetic pathways demonstrate how the core benzaldehyde structure is elaborated to create diverse libraries of molecules for screening. The bromine atom on the ring also offers a handle for further chemical modifications, such as cross-coupling reactions, allowing for the introduction of additional molecular complexity.

| Precursor Example | Reaction Type | Resulting Compound Class | Therapeutic Area of Interest | Source |

|---|---|---|---|---|

| Substituted Benzaldehydes | Multi-step synthesis | Benzofuran-1,2,3-triazole hybrids | Anticancer (Lung, Cervical) | researchgate.net |

| 2-bromo-5-fluorobenzaldehyde | Claisen-Schmidt condensation | α,β-Unsaturated carbonyls (Chalcones) | Antimicrobial | nih.gov |

| 5-Bromosalicylaldehyde | Reaction with Aniline (B41778) | Schiff's Bases | Antibacterial | nih.gov |

| Benzaldehyde derivatives | Condensation | 5-styryl-2-aminochalcone hybrids | Enzyme Inhibition | mdpi.com |

A pharmacophore is the essential arrangement of functional groups in a molecule that is responsible for its biological activity. The substituted benzaldehyde scaffold, as seen in this compound, can act as a key pharmacophore. The trifluoromethyl or trifluoromethoxy group is particularly important; its inclusion in a molecule can improve lipophilicity and metabolic stability due to the strength of the C-F bond. nih.gov This often leads to enhanced pharmacological properties. nih.gov

The benzaldehyde moiety itself is a crucial component in the design of inhibitors for certain enzymes, such as aldehyde dehydrogenase (ALDH), where it can mimic the structure of the natural substrate. mdpi.com The arrangement of the bromine and trifluoromethoxy groups on the aromatic ring influences the electronic properties and spatial conformation of the molecule, which in turn dictates how it binds to a biological target. This makes the 5-Bromo-2-(trifluoromethoxy)phenyl group a significant scaffold for positioning key interacting moieties in the design of new bioactive agents.

Investigations into Biological Activity and Underlying Molecular Mechanisms

Derivatives of this compound are subjects of investigation to determine their biological effects and the molecular pathways through which they act. These studies are fundamental to validating their potential as therapeutic agents.

A primary area of investigation for compounds derived from substituted benzaldehydes is enzyme inhibition. By selectively blocking the activity of a specific enzyme, a drug can modulate a biological pathway involved in a disease state. Benzaldehyde derivatives have been designed and synthesized as selective inhibitors for isoforms of aldehyde dehydrogenase (ALDH), such as ALDH1A3, which is overexpressed in certain cancers. mdpi.com

In these studies, the inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For instance, benzyloxybenzaldehyde derivatives have been identified as potent and selective inhibitors of ALDH1A3. mdpi.com In other research, chalcone (B49325) hybrids derived from benzaldehydes have been shown to inhibit carbohydrate-metabolizing enzymes like α-glucosidase and α-amylase, which is relevant for managing diabetes. mdpi.com

| Compound Class | Target Enzyme | Example Inhibitor | IC50 Value (µM) | Source |

|---|---|---|---|---|

| Benzyloxybenzaldehyde | ALDH1A3 | ABMM-15 | 0.23 | mdpi.com |

| Benzyloxybenzaldehyde | ALDH1A3 | ABMM-16 | 1.29 | mdpi.com |

| 5-styryl-2-aminochalcone | α-Glucosidase | Compound 3b | 6.1 | mdpi.com |

| 2-amino-5-styrylacetophenone | α-Amylase | Compound 2a | 2.3 | mdpi.com |

Understanding how a potential drug molecule (a ligand) binds to its protein target is crucial for drug design. This is investigated through protein-ligand interaction research, which often employs computational methods like molecular docking. nih.gov These studies predict the preferred orientation of a ligand when bound to a protein, helping to rationalize the compound's biological activity and guide the design of more potent analogs. researchgate.net

For example, molecular docking studies on newly synthesized benzofuran-triazole hybrids were performed against targets like extracellular signal-regulated kinase 2 to complement experimental data on their anticancer activity. researchgate.net Similarly, the interactions of antimicrobial chalcone derivatives have been modeled with target proteins such as dihydrofolate reductase (DHFR) and DNA gyrase to elucidate their mechanism of action. nih.gov These computational analyses provide insights into the binding affinity and the specific amino acid residues involved in the interaction. researchgate.netnih.gov

A significant focus of research on derivatives of halogenated and fluorinated benzaldehydes is their potential as anticancer agents. Antiproliferative studies are conducted to evaluate a compound's ability to inhibit the growth of cancer cells. These experiments are typically performed in vitro using various cancer cell lines.

Novel benzofuran-triazole derivatives synthesized from substituted benzaldehydes were screened for their activity against A-549 (lung cancer) and HeLa (cervical cancer) cell lines. researchgate.net One derivative containing a 2-(trifluoromethyl)benzyl group showed outstanding activity against both cell lines when compared to the standard drug doxorubicin. researchgate.net In another study, a series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines, with some compounds proving to be highly active. nih.gov The National Cancer Institute (NCI) also runs a screening program (NCI-60) where new compounds can be evaluated against 60 different human cancer cell lines. nih.gov Such studies are critical for identifying promising new scaffolds for cancer therapy.

| Compound Class | Cancer Cell Line | Cell Line Origin | Result | Source |

|---|---|---|---|---|

| Benzofuran-triazole hybrid with 2-(trifluoromethyl)benzyl group | A-549 | Lung Cancer | Outstanding activity, better than standard | researchgate.net |

| Benzofuran-triazole hybrid with 2-(trifluoromethyl)benzyl group | HeLa | Cervical Cancer | Outstanding activity, better than standard | researchgate.net |

| Thiazolo[4,5-d]pyrimidine derivative (3b) | A375 | Melanotic Melanoma | Strong cytotoxic effect at 50 µM | nih.gov |

| Thiazolo[4,5-d]pyrimidine derivative (3b) | C32 | Amelanotic Melanoma | Strong cytotoxic effect at 50 µM | nih.gov |

| Dirhodium(II,II) complexes | A2780 | Human Ovarian Cancer | Moderate cytotoxic activity | researchgate.net |

Antimicrobial and Antioxidant Properties of Derived Compounds

While direct studies on the antimicrobial and antioxidant properties of compounds derived specifically from this compound are not extensively documented in publicly available literature, the broader classes of compounds that can be synthesized from it, such as Schiff bases and hydrazones, are well-known for their significant biological activities. nih.govedgccjournal.org

Schiff bases, formed by the condensation of an aldehyde with a primary amine, and hydrazones, resulting from the reaction with hydrazines, are known to possess a wide range of pharmacological effects, including antimicrobial and antioxidant activities. nih.govmdpi.compensoft.net The antimicrobial efficacy of these derivatives is often attributed to the presence of the azomethine group (-C=N-), which can interfere with microbial cell processes. nanobioletters.com The nature of the substituents on the aromatic rings of both the aldehyde and the amine/hydrazine components plays a crucial role in modulating the biological activity. For instance, the presence of electron-withdrawing groups, such as the trifluoromethoxy group in the title compound, can influence the electronic properties of the resulting Schiff base or hydrazone, potentially enhancing its antimicrobial potency.

Similarly, the antioxidant potential of hydrazone derivatives is an area of active research. pensoft.netresearchgate.netnih.gov These compounds can act as radical scavengers, donating a hydrogen atom to neutralize free radicals and thus mitigate oxidative stress, which is implicated in numerous diseases. pensoft.net The presence of hydroxyl groups on the aromatic rings of hydrazones has been shown to be particularly important for their antioxidant capacity. researchgate.net Although direct experimental data for derivatives of this compound is scarce, the established structure-activity relationships for these classes of compounds suggest that its derivatives could exhibit noteworthy antimicrobial and antioxidant effects.

Table 1: General Antimicrobial and Antioxidant Activity of Schiff Bases and Hydrazones This table is generated based on general findings for these classes of compounds and does not represent specific data for derivatives of this compound.

| Compound Class | Biological Activity | Key Structural Features Influencing Activity |

| Schiff Bases | Antibacterial, Antifungal | Azomethine group (-C=N-), nature and position of substituents on aromatic rings. nih.govnanobioletters.com |

| Hydrazones | Antioxidant, Antimicrobial | Azomethine group (-NH-N=CH-), presence of hydroxyl and other functional groups. pensoft.netresearchgate.net |

Contribution to Metabolic Stability and Bioavailability of Drug Candidates

The incorporation of fluorine atoms into drug molecules is a widely employed strategy in medicinal chemistry to enhance their metabolic stability and bioavailability. nih.gov The trifluoromethoxy group (-OCF₃) in this compound is of particular interest in this regard. This group is known to be highly stable to metabolic degradation, primarily due to the strength of the carbon-fluorine bond.

Metabolic instability is a major hurdle in drug development, often leading to rapid clearance of a drug from the body and a short duration of action. researchgate.netsemanticscholar.org The introduction of a trifluoromethoxy group can block potential sites of metabolism on the aromatic ring, thereby increasing the metabolic half-life of a drug candidate. nih.gov For instance, the replacement of a metabolically labile methoxy (B1213986) group with a trifluoromethoxy group is a common tactic to improve the pharmacokinetic profile of a compound.

Development of Targeted Therapeutic Agents, including Protein Degrader Building Blocks

The field of targeted protein degradation has emerged as a powerful new modality in drug discovery, with Proteolysis-Targeting Chimeras (PROTACs) being a prominent example. nih.govnih.gov PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. nih.gov This tripartite structure allows the PROTAC to bring the target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. bldpharm.com

The chemical structure of this compound makes it a potentially useful building block in the synthesis of such targeted therapeutic agents. The aldehyde functionality can be readily transformed into a variety of other functional groups, allowing for its incorporation into different parts of a PROTAC molecule. For example, it could be used in the synthesis of the linker region, which plays a critical role in determining the efficacy of the PROTAC. nih.govresearchgate.net

Moreover, the bromo- and trifluoromethoxy-substituted phenyl ring could serve as a core scaffold for the development of novel ligands for either the target protein or the E3 ligase. nih.govfrontiersin.org The synthesis of diverse libraries of compounds is crucial for the discovery of potent and selective protein degraders, and versatile building blocks like this compound are essential for this process. While the direct application of this specific compound in the synthesis of protein degraders has not been explicitly reported in the reviewed literature, its chemical reactivity and substitution pattern suggest its potential utility in this exciting and rapidly advancing area of pharmaceutical research. researchgate.netresearchgate.net

Table 2: Potential Roles of this compound in PROTAC Synthesis This table outlines the hypothetical applications based on the chemical properties of the compound and the principles of PROTAC design.

| PROTAC Component | Potential Application of this compound | Rationale |

| Linker | Synthesis of linker moieties | The aldehyde group can be derivatized to connect the two ligands of the PROTAC. The substituted phenyl ring can provide rigidity and specific conformational properties to the linker. nih.gov |

| Target Protein Ligand | Scaffold for ligand development | The substituted aromatic ring can serve as a starting point for the synthesis of novel ligands that bind to the protein of interest. |

| E3 Ligase Ligand | Scaffold for ligand development | The chemical structure can be modified to generate new ligands that bind to E3 ubiquitin ligases. nih.govfrontiersin.org |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 5-Bromo-2-(trifluoromethoxy)benzaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's covalent framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the chemically non-equivalent protons. The aldehydic proton (-CHO) would typically appear as a singlet in the downfield region (around 10.0 ppm). The three protons on the aromatic ring would present as a characteristic splitting pattern. The proton at C6 (adjacent to the aldehyde) would likely be a doublet, the proton at C4 would be a doublet of doublets, and the proton at C3 would be a doublet, with coupling constants indicating their ortho and meta relationships.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the aldehyde group (typically >180 ppm), the aromatic carbons, and the carbon of the trifluoromethoxy group. The carbon atom directly bonded to the fluorine atoms of the -OCF₃ group is expected to appear as a quartet due to spin-spin coupling with the three fluorine atoms.

¹⁹F NMR: Given the presence of the trifluoromethoxy group, ¹⁹F NMR is a crucial tool. A single, sharp signal (a singlet) is expected for the three equivalent fluorine atoms of the -OCF₃ group, confirming its chemical environment.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | ~10.0 | Singlet (s) |

| ¹H | Aromatic (Ar-H) | 7.0 - 8.5 | Doublet (d), Doublet of Doublets (dd) |

| ¹³C | Carbonyl (C=O) | >180 | Singlet (s) |

| ¹³C | Aromatic (C-Br) | ~115-125 | Singlet (s) |

| ¹³C | Aromatic (C-O) | ~150-160 | Singlet (s) |

| ¹³C | Aromatic (C-H) | ~120-140 | Singlet (s) |

| ¹³C | Trifluoromethoxy (-OCF₃) | ~120 | Quartet (q) |

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. For this compound (C₈H₄BrF₃O₂), the calculated monoisotopic mass is approximately 267.93 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity (M+ and M+2) separated by two mass units, which is a definitive indicator of a monobrominated compound.

Common fragmentation pathways would likely involve the loss of the aldehyde group (CHO), the bromine atom (Br), or the trifluoromethoxy group (OCF₃), leading to characteristic fragment ions that can be used to piece together the molecular structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Description | Approximate m/z |

|---|---|---|

| [C₈H₄⁷⁹BrF₃O₂]⁺ | Molecular Ion (M+) | 267.9 |

| [C₈H₄⁸¹BrF₃O₂]⁺ | Molecular Ion Isotope (M+2) | 269.9 |

| [C₇H₄BrF₃O]⁺ | Loss of CHO | 238.9 / 240.9 |

| [C₈H₄F₃O₂]⁺ | Loss of Br | 189.0 |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde is expected around 1700 cm⁻¹. The C-H stretch of the aldehyde group typically appears as a pair of weaker bands between 2850 and 2750 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. Furthermore, strong absorptions corresponding to the C-F bonds of the trifluoromethoxy group would be prominent in the 1100-1300 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aldehyde C-H | Stretch | 2850 - 2750 |

| Aldehyde C=O (Carbonyl) | Stretch | 1715 - 1695 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O-C (Ether) | Asymmetric Stretch | 1250 - 1200 |

| C-F (Trifluoromethoxy) | Stretch | 1100 - 1300 |

X-ray Crystallography for Definitive Solid-State Structural Determination

While solution-state techniques like NMR are powerful, X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state. This technique would determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. For this compound, a crystallographic study would confirm the planarity of the benzene (B151609) ring and reveal the conformation of the aldehyde and trifluoromethoxy substituents relative to the ring. It would also provide insight into the intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing arrangement. As of now, publicly accessible crystallographic data for this specific compound is not available.

Advanced Chromatographic Techniques for Purity Assessment and Separation of Isomers

Advanced chromatographic techniques are essential for verifying the purity of this compound and for separating it from any potential positional isomers or impurities from the synthesis.

Gas Chromatography (GC): Due to its volatility, the compound is well-suited for GC analysis. A high-resolution capillary column (e.g., a DB-624 or similar mid-polarity phase) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) would provide excellent separation and allow for the quantification of impurities. The development of methods for separating isomers of related bromofluorobenzaldehydes demonstrates the suitability of GC for this class of compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. A reversed-phase method, using a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be effective. The aromatic ring serves as a strong chromophore, allowing for sensitive detection using an ultraviolet (UV) detector.

Based on a comprehensive review of available scientific literature, there is currently a lack of published computational and theoretical studies specifically focused on the compound This compound .

Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis for the following topics as requested:

Computational Chemistry and Theoretical Studies

In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

While computational studies, including Density Functional Theory (DFT) calculations, molecular docking, and QSAR analyses, have been conducted on structurally similar compounds such as 5-Bromo-2-hydroxybenzaldehyde and other halogenated benzaldehyde (B42025) derivatives, this specific information is not available for 5-Bromo-2-(trifluoromethoxy)benzaldehyde. Generating an article on this topic would require dedicated laboratory and computational research to produce the necessary data.

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Systems for the Synthesis and Derivatization of the Compound

The synthesis and derivatization of 5-Bromo-2-(trifluoromethoxy)benzaldehyde are pivotal for its broader application. Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the derivatization of aryl halides. The bromine atom in this compound is a prime site for such transformations, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Future research is directed towards developing more robust and versatile palladium catalysts. This includes the design of new phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands that can enhance catalytic activity, broaden the substrate scope, and allow for reactions to be conducted under milder conditions.

Furthermore, the direct C-H functionalization of the aromatic ring presents an atom-economical approach to derivatization. Palladium-catalyzed C-H activation can enable the introduction of various functional groups at positions ortho to the existing substituents, guided by the directing capabilities of the aldehyde or trifluoromethoxy groups. A direct and efficient palladium-catalyzed oxidative dehydrogenative fluoroalkoxylation of benzaldehydes has been reported, employing a transient directing group strategy. nih.gov This method's mild reaction conditions and broad substrate scope suggest its potential applicability to this compound, avoiding the need for pre-functionalized starting materials. nih.gov

Below is a table summarizing potential catalytic systems for the derivatization of this compound.

| Catalytic System | Reaction Type | Potential Application |

| Palladium(0) with phosphine ligands | Suzuki Coupling | Formation of C-C bonds with boronic acids |

| Palladium(0) with NHC ligands | Heck Coupling | Formation of C-C bonds with alkenes |

| Palladium/Copper co-catalysis | Sonogashira Coupling | Formation of C-C bonds with terminal alkynes |

| Palladium(II) acetate | C-H Activation/Functionalization | Direct introduction of functional groups |

| Nickel catalysts | Reductive Coupling | Cross-coupling with various partners |

Expanding Applications in Materials Science and Engineering for Specialty Chemicals

The unique electronic properties conferred by the trifluoromethoxy group make this compound an attractive building block for advanced materials. The high electronegativity and lipophilicity of the -OCF3 group can significantly influence the performance of organic electronic materials, liquid crystals, and polymers.

In the realm of organic electronics, derivatives of this compound could be explored for the synthesis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The trifluoromethoxy group can enhance the electron-transporting properties and improve the stability of these materials. The bromine atom serves as a convenient handle for polymerization or for introducing the molecule into a larger conjugated system.

The development of specialty polymers is another promising avenue. Incorporation of the 5-bromo-2-(trifluoromethoxy)phenyl moiety into polymer backbones can lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. These polymers could find applications as high-performance engineering plastics, advanced coatings, and membranes for separation processes.

The table below outlines potential applications in materials science.

| Material Class | Potential Application | Key Properties Influenced by the Compound |

| Organic Electronics | OLEDs, OFETs, OPVs | Electron transport, stability, energy levels |

| Specialty Polymers | High-performance plastics, coatings | Thermal stability, chemical resistance, refractive index |

| Liquid Crystals | Display technologies | Mesophase behavior, dielectric anisotropy |

Interdisciplinary Research in Chemical Biology and Advanced Therapeutic Development

The trifluoromethoxy group is increasingly recognized as a valuable substituent in medicinal chemistry. nih.gov Its ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity makes it a desirable feature in drug candidates. nih.gov this compound serves as a versatile starting material for the synthesis of novel bioactive compounds.

The aldehyde group can be readily converted into a variety of other functionalities, such as amines, alcohols, and carboxylic acids, or used in the construction of heterocyclic scaffolds common in pharmaceuticals. The bromine atom allows for the introduction of further diversity through cross-coupling reactions, enabling the exploration of a vast chemical space.

Derivatives of this compound could be investigated for a range of therapeutic targets. The trifluoromethoxy group can act as a bioisostere for other groups, potentially improving the pharmacokinetic profile of known drugs. nih.gov Interdisciplinary research combining synthetic chemistry with computational modeling and biological screening is crucial for identifying promising drug candidates derived from this compound. The evaluation of biological activity is a key aspect of this process, involving techniques to study interactions with proteins and other biological targets. github.io

Addressing Synthetic Challenges and Harnessing Opportunities in Fluorine Chemistry

While the trifluoromethoxy group offers significant advantages, its introduction and manipulation can present synthetic challenges. The development of efficient and selective trifluoromethoxylation methods is an active area of research. mdpi.com Traditional methods often require harsh conditions and have limited substrate scope. dovepress.com Recent advances in the development of new trifluoromethoxylating reagents and catalytic systems are paving the way for more practical syntheses of compounds like this compound. mdpi.comresearchgate.net

The presence of multiple reactive sites on the molecule—the aldehyde, the bromine, and the aromatic ring—requires careful control of reaction conditions to achieve selective transformations. For instance, chemoselective derivatization of the aldehyde in the presence of the aryl bromide, or vice versa, is a key consideration.

The field of fluorine chemistry is continually evolving, with the development of novel reagents and methodologies. mdpi.com These advancements will undoubtedly create new opportunities for the synthesis and application of this compound. For example, late-stage fluorination techniques could be employed to introduce fluorine atoms into derivatives of the compound, further tuning their properties.

The table below summarizes key challenges and opportunities.

| Aspect | Challenge | Opportunity |

| Synthesis | Selective introduction of the trifluoromethoxy group. | Development of novel, milder trifluoromethoxylation reagents and catalysts. |

| Derivatization | Achieving chemoselectivity between the aldehyde and bromo functionalities. | Utilizing advanced catalytic systems for controlled functionalization. |

| Fluorine Chemistry | Handling of potentially hazardous fluorinating agents. | Leveraging new methods for late-stage fluorination to create novel analogues. |

Q & A

Basic Research Questions

Q. How can 5-Bromo-2-(trifluoromethoxy)benzaldehyde be synthesized with high purity for research purposes?

- Methodology :

- Step 1 : Start with 2-hydroxybenzaldehyde as the precursor. Introduce the trifluoromethoxy group via nucleophilic substitution using trifluoromethyl iodide (CF₃I) under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

- Step 2 : Brominate the aromatic ring at the 5-position using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to ensure regioselectivity .

- Purification : Recrystallize the product from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Key Techniques :

- ¹H NMR : The aldehyde proton appears as a singlet near δ 10.2 ppm. Coupling between the trifluoromethoxy group (δ 4.3–4.5 ppm) and aromatic protons should be analyzed for regiochemical confirmation .

- ¹³C NMR : Look for the aldehyde carbon (δ ~190 ppm) and distinct signals for CF₃O (δ ~120 ppm, split due to J coupling with fluorine) and Br-substituted carbons .

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (C-F stretches) .

Advanced Research Questions

Q. How can competing substituent effects (Br vs. CF₃O) be managed during electrophilic aromatic substitution (EAS) reactions?

- Mechanistic Insight :

- The trifluoromethoxy group is a strong electron-withdrawing meta-director, while bromine is a weak electron-withdrawing ortho/para-director. In EAS, the CF₃O group dominates regioselectivity, directing incoming electrophiles to the meta position relative to itself.

- Experimental Design : Use nitration (HNO₃/H₂SO₄) as a probe reaction. Monitor product distribution via HPLC to validate meta-substitution patterns. Adjust reaction temperature (0–25°C) to minimize side reactions .

Q. What strategies mitigate aldehyde group interference in cross-coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

- Advanced Methodology :

- Protection : Convert the aldehyde to an acetal (e.g., using ethylene glycol and p-TsOH) prior to coupling. This prevents undesired side reactions with palladium catalysts .

- Post-Coupling Deprotection : After Suzuki coupling, hydrolyze the acetal back to the aldehyde using dilute HCl in THF/water (1:1) at 50°C .

- Validation : Confirm aldehyde regeneration via FT-IR and ¹H NMR .

Q. How can crystallographic data resolve discrepancies in reported molecular geometries of derivatives (e.g., thiosemicarbazones)?

- Analytical Approach :

- X-ray Diffraction : Grow single crystals of the derivative (e.g., thiosemicarbazone) via slow evaporation from DMSO/ethanol. Refine the structure using SHELX-97 to compare bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles with literature values .

- Contradiction Resolution : If computational (DFT) and experimental data conflict, re-examine crystal packing effects or solvent inclusion artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.